![molecular formula C26H25N3O B2890940 1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-49-0](/img/structure/B2890940.png)
1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
This compound is a complex organic molecule with a benzimidazole core . It has a molecular formula of C26H25N3O and a molecular weight of 395.506. The benzimidazole core is a heterocyclic aromatic organic compound, which is a type of nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). The exact structure would need to be confirmed through techniques such as NMR spectroscopy.Chemical Reactions Analysis
Reactions involving this compound likely involve the benzimidazole core and the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact chemical reactions that this compound undergoes would depend on the specific conditions and reagents used.Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, including “1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one”, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
Insect Growth Regulation
Derivatives of “1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” have been synthesized to evaluate their biological activities against Bombyx mori, a lepidopteran model insect . They exhibited two different biological activities: inhibition of development and acute lethality .
Analgesic Potential
Some benzimidazole derivatives have been reported for their analgesic potential . This opens up possibilities for “1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” and its derivatives to be explored in this area.
Anticonvulsant and Cytotoxic Effects
Certain benzimidazole derivatives have shown anticonvulsant and cytotoxic effects . This suggests that “1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” could potentially be used in the treatment of convulsive disorders and cancer.
Synthesis of New Compounds
“1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” and its derivatives can be used in the synthesis of new compounds . The effects of solvents and ligands in halogen exchange reaction were studied in detail .
Treatment of Alzheimer’s Disease and Depression
Some benzimidazole derivatives have been used in the treatment of Alzheimer’s Disease and depression . This suggests that “1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” could potentially be used in the treatment of these conditions.
Future Directions
Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential therapeutic applications of this compound and related derivatives. Further studies could also investigate the synthesis and chemical reactions of this compound to expand its potential uses.
properties
IUPAC Name |
1-benzyl-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-19-9-5-6-12-21(19)18-29-24-14-8-7-13-23(24)27-26(29)22-15-25(30)28(17-22)16-20-10-3-2-4-11-20/h2-14,22H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDLUHSNCRJDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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